Cas no 1805061-83-9 (3-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-2-methanol)

3-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-2-methanol structure
1805061-83-9 structure
Product Name:3-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-2-methanol
CAS No:1805061-83-9
MF:C8H9F2NO3
MW:205.158769369125
CID:4805385
Update Time:2025-07-23

3-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-2-methanol Chemical and Physical Properties

Names and Identifiers

    • 3-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-2-methanol
    • Inchi: 1S/C8H9F2NO3/c1-14-6-2-5(13)7(8(9)10)4(3-12)11-6/h2,8,12H,3H2,1H3,(H,11,13)
    • InChI Key: YIKJOICNRJKDDB-UHFFFAOYSA-N
    • SMILES: FC(C1C(C=C(NC=1CO)OC)=O)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 310
  • XLogP3: 0.1
  • Topological Polar Surface Area: 58.6

3-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-2-methanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029029485-250mg
3-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-2-methanol
1805061-83-9 95%
250mg
$1,019.20 2022-04-01
Alichem
A029029485-500mg
3-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-2-methanol
1805061-83-9 95%
500mg
$1,651.30 2022-04-01
Alichem
A029029485-1g
3-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-2-methanol
1805061-83-9 95%
1g
$3,184.50 2022-04-01

Additional information on 3-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-2-methanol

Introduction to 3-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-2-methanol (CAS No. 1805061-83-9)

3-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-2-methanol, identified by the CAS number 1805061-83-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a heterocyclic aromatic structure that is widely recognized for its biological activity and versatility in drug development. The presence of multiple functional groups, including a difluoromethyl, a hydroxy, and a methoxy moiety, contributes to its unique chemical properties and potential applications in synthetic chemistry and pharmacology.

The difluoromethyl group, in particular, is a key feature that enhances the metabolic stability and lipophilicity of the molecule, making it an attractive candidate for further exploration in medicinal chemistry. This group has been extensively studied for its ability to improve pharmacokinetic profiles, such as prolonging half-life and enhancing oral bioavailability. Additionally, the hydroxy and methoxy substituents introduce polarity and hydrogen bonding capabilities, which can influence solubility and interactions with biological targets.

In recent years, there has been a surge in research focused on developing novel pyridine derivatives with therapeutic potential. The compound 3-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-2-methanol has been investigated for its potential role in various biological pathways. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes and receptors involved in inflammation, cancer, and infectious diseases. The structural motifs present in this compound are reminiscent of known bioactive molecules, which has prompted further investigation into its pharmacological properties.

The synthesis of 3-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-2-methanol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to construct the pyridine core while introducing the desired functional groups. These synthetic strategies are critical for achieving the complex molecular architecture necessary for biological activity.

One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The combination of electron-withdrawing and electron-donating groups creates a diverse range of interactions with biological targets, allowing for fine-tuning of activity through structural modifications. Researchers have leveraged computational modeling and high-throughput screening techniques to identify derivatives with enhanced potency and selectivity. These approaches have accelerated the process of identifying lead compounds for further development.

The pharmacological profile of 3-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-2-methanol is still under active investigation, but early findings are promising. In vitro studies have demonstrated interactions with enzymes such as kinases and phosphodiesterases, which are implicated in various disease states. Additionally, the compound has shown promise in preclinical models for its ability to modulate inflammatory pathways. These results warrant further exploration into its therapeutic potential.

The role of fluorinated compounds in medicinal chemistry cannot be overstated. The introduction of fluorine atoms into molecular structures can significantly alter physicochemical properties, including metabolic stability and binding affinity. The difluoromethyl group in 3-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-2-methanol exemplifies this trend, as it has been shown to enhance binding interactions with biological targets while minimizing off-target effects. This property makes it an invaluable tool in the development of next-generation therapeutics.

As our understanding of complex biological systems continues to evolve, so does our ability to design molecules that interact selectively with disease-causing targets. The compound 3-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-2-methanol represents a convergence of synthetic chemistry expertise and pharmacological insight. Its unique structure positions it as a promising candidate for further development into novel therapeutic agents.

The future directions for research on this compound include exploring its mechanism of action in greater detail, optimizing synthetic routes for scalability, and conducting preclinical studies to assess safety and efficacy. Collaborative efforts between academic researchers and industry scientists will be essential to translate these findings into tangible benefits for patients worldwide.

In conclusion,3-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-2-methanol (CAS No. 1805061-83-9) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive scaffold for drug discovery, while preliminary studies suggest promising biological activity. As research continues to uncover new therapeutic applications, this compound stands out as a valuable asset in the quest for innovative treatments.

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